molecular formula C15H17F3N4S B4576908 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4576908
M. Wt: 342.4 g/mol
InChI Key: OWVUSHHDKIHODT-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C15H17F3N4S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.11260222 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gas-phase Pyrolysis in Heterocyclic Synthesis

The study by Al-Awadi and Elnagdi (1997) investigated gas-phase pyrolyses of certain substituted aminoazoles, which are structurally related to N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea. These reactions were explored for their application in heterocyclic synthesis, providing mechanistic insights and potential utility in creating novel compounds through pyrolytic reactions Al-Awadi & Elnagdi, 1997.

Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives

Wu et al. (2012) described the synthesis of sixteen novel pyrazole acyl thiourea derivatives, showcasing a methodology that might be applicable for compounds including this compound. Their study highlights the potential antifungal and antiviral activities of these derivatives, emphasizing the importance of structural variation in bioactivity Wu et al., 2012.

Apoptotic Activity in Cancer Cell Lines

Research by Nițulescu et al. (2015) focused on the synthesis of pyrazole thiourea chimeric derivatives and their apoptotic effects in human cancer cells. Their findings suggest that certain structural configurations, similar to the one in the query compound, can induce apoptosis and may serve as a foundation for developing anti-cancer agents Nițulescu et al., 2015.

Novel Synthesis Approaches and Bioactivity

The work of Küçükgüzel et al. (2013) on the synthesis of celecoxib derivatives, which include structural motifs akin to the query compound, provides insights into novel synthetic approaches and the evaluation of a range of bioactivities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities Küçükgüzel et al., 2013.

Heterocyclic Compounds with Antibacterial Potential

Azab, Youssef, and El‐Bordany (2013) explored the synthesis of new heterocyclic compounds featuring a sulfonamido moiety, aiming for antibacterial applications. Their research underscores the versatility of heterocyclic chemistry in addressing microbial resistance, which may include derivatives of this compound Azab et al., 2013.

Properties

IUPAC Name

1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4S/c1-3-22-10(2)11(9-20-22)8-19-14(23)21-13-7-5-4-6-12(13)15(16,17)18/h4-7,9H,3,8H2,1-2H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVUSHHDKIHODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CNC(=S)NC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea

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